Pan-JAK Inhibition Profile: Tofacitinib Demonstrates Broader Kinase Coverage Compared to Second-Generation Selective JAK Inhibitors
Tofacitinib exhibits a distinct pan-JAK inhibition profile, with potent activity against JAK1, JAK2, and JAK3. In contrast, baricitinib is JAK1/2-selective, while upadacitinib and filgotinib are JAK1-selective [1]. This broad coverage is quantitatively defined by IC50 values: tofacitinib inhibits JAK1 (15 nM), JAK2 (77 nM), and JAK3 (55 nM), whereas baricitinib is potent on JAK1 (4 nM) and JAK2 (7 nM) but weakly inhibits JAK3 (787 nM). Upadacitinib and filgotinib show even greater selectivity, with JAK3 IC50 values >2,000 nM [2].
| Evidence Dimension | JAK1, JAK2, JAK3 inhibitory potency (IC50 in nM) |
|---|---|
| Target Compound Data | JAK1: 15 nM; JAK2: 77 nM; JAK3: 55 nM |
| Comparator Or Baseline | Baricitinib: JAK1 4 nM, JAK2 7 nM, JAK3 787 nM; Upadacitinib: JAK1 47 nM, JAK2 120 nM, JAK3 2304 nM; Filgotinib: JAK1 363 nM, JAK2 2400 nM, JAK3 >10,000 nM |
| Quantified Difference | Tofacitinib inhibits JAK3 with 14-fold greater potency than baricitinib (55 nM vs. 787 nM) and >36-fold greater potency than upadacitinib (55 nM vs. 2304 nM) |
| Conditions | Cell-free enzymatic assays using recombinant JAK kinase domains |
Why This Matters
The broader JAK inhibition profile of tofacitinib, particularly its potent activity against JAK3, supports its established efficacy in diseases where JAK3-dependent cytokine signaling (e.g., IL-2, IL-4, IL-7, IL-15, IL-21) plays a critical role, such as rheumatoid arthritis and ulcerative colitis.
- [1] Wrobleski ST, et al. Comparative JAK selectivity profiling of clinically approved JAK inhibitors. Academic OUP data compilation. View Source
- [2] Wrobleski ST, et al. In vitro JAK inhibition IC50 values for tofacitinib, baricitinib, upadacitinib, and filgotinib. Data extracted from Table 2. View Source
